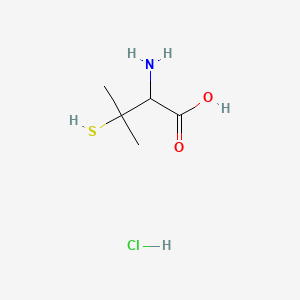

DL-Valine, 3-mercapto-, hydrochloride

Beschreibung

The exact mass of the compound DL-Valine, 3-mercapto-, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-Valine, 3-mercapto-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Valine, 3-mercapto-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

22572-05-0 |

|---|---|

Molekularformel |

C5H12ClNO2S |

Molekulargewicht |

185.67 g/mol |

IUPAC-Name |

2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H |

InChI-Schlüssel |

CZDHUFYOXKHLME-UHFFFAOYSA-N |

SMILES |

CC(C)(C(C(=O)O)N)S.Cl |

Kanonische SMILES |

CC(C)(C(C(=O)O)N)S.Cl |

Andere CAS-Nummern |

25526-04-9 22572-05-0 |

Piktogramme |

Irritant |

Sequenz |

X |

Herkunft des Produkts |

United States |

DL-Valine, 3-mercapto-, hydrochloride: A Technical Guide on Structural Dynamics, Synthesis, and Pharmacological Mechanisms

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride (commonly known as DL-Penicillamine hydrochloride ) is a non-proteinogenic α-amino acid derivative and a potent heavy metal chelator. While the pure D-enantiomer is utilized clinically for conditions such as Wilson’s disease and severe rheumatoid arthritis, the racemic DL-hydrochloride salt serves as a critical synthetic intermediate, a biochemical research tool, and a foundational model for studying thiol-mediated coordination chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will dissect the causality behind its pharmacological mechanisms, explore the stereochemical hazards of the L-isomer, and provide field-proven, self-validating protocols for its de novo synthesis and functional validation.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of DL-Penicillamine HCl is defined by a highly reactive sulfhydryl (-SH) group sterically shielded by two adjacent methyl groups on the β-carbon. This steric hindrance prevents rapid spontaneous oxidation to a disulfide in ambient conditions, granting the molecule its unique stability as a chelator compared to simpler thiols like cysteine[1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (2RS)-2-amino-3-methyl-3-sulfanylbutanoic acid hydrochloride |

| CAS Registry Number | 22572-05-0 |

| Molecular Formula | C₅H₁₂ClNO₂S |

| Molecular Weight | 185.67 g/mol (Hydrochloride salt) |

| Appearance | White to off-white crystalline solid |

| Melting / Decomposition Point | 145–148 °C[1] |

| pKa Values (Free Base) | Carboxyl: 1.8 |

| Specific Optical Rotation | 0° (Racemic mixture) |

Mechanistic Pathways (Pharmacodynamics & Toxicity)

The pharmacological utility of penicillamine is dictated by its trifunctional nature (carboxyl, amino, and thiol groups). However, its biological application is strictly governed by stereochemistry.

The Metal Chelation Pathway (Wilson's Disease)

In the context of Wilson's disease—a genetic disorder causing copper accumulation—penicillamine acts as a bidentate or tridentate ligand. The nucleophilic thiol and amino groups coordinate with excess Cu²⁺ ions to form a highly stable, water-soluble complex[2]. This complex prevents copper from depositing in the hepatic and lenticular tissues, facilitating rapid renal excretion[3].

Immunomodulation & Collagen Inhibition (Rheumatoid Arthritis)

Beyond chelation, penicillamine exhibits profound immunomodulatory effects. It suppresses Interleukin-1 (IL-1) production, inhibits macrophage activity, and decreases T-lymphocyte proliferation[4]. Furthermore, the free thiol group undergoes disulfide interchange with cystine residues in connective tissue, actively cleaving disulfide bonds and inhibiting the cross-linking of newly synthesized collagen and elastin[5].

The Stereochemical Hazard: L-Isomer Toxicity

The racemic DL-mixture is never used clinically due to the severe toxicity of the L-isomer. demonstrated that L-penicillamine rapidly forms a stable thiazolidine complex with pyridoxal-5-phosphate (Vitamin B6)[6]. This interaction competitively inhibits pyridoxine-dependent enzymes (such as transaminases), leading to severe neurotoxicity, optic neuritis, and granulocytopenia[3],[6]. Thus, DL-Penicillamine HCl is strictly reserved for in vitro research and as a precursor for chiral resolution.

Diagram 1: Dual pharmacological pathways of DL-Penicillamine in metal chelation and immunomodulation.

Synthetic Pathways & Manufacturing Protocols

The de novo synthesis of DL-Penicillamine HCl relies on the functionalization of an acrylic acid derivative. The most robust industrial method, originally outlined in , involves the nucleophilic addition of an alkane thiolic acid to an azlactone or directly to α-acetamido-β,β-dimethylacrylic acid[7].

The Causality of the Mercury Purification Step

A critical challenge in this synthesis is isolating the highly polar penicillamine from unreacted byproducts and acetic acid. To solve this, chemists exploit the profound affinity of mercury (Hg²⁺) for thiols (the term "mercaptan" literally means "mercury-capturing"). By adding mercuric chloride (HgCl₂), a highly insoluble penicillamine-mercury complex precipitates out, leaving all water-soluble impurities behind. The pure product is then liberated by bubbling hydrogen sulfide (H₂S) gas through the suspension, which precipitates mercuric sulfide (HgS, Ksp≈10−52 ), leaving pure DL-Penicillamine HCl in solution[7].

Diagram 2: Synthetic workflow of DL-Penicillamine HCl via thioacetylation and Hg-purification.

Experimental Protocols: Synthesis & Validation

The following protocols are designed as self-validating systems . Every critical step includes a chemical checkpoint to ensure the reaction has proceeded correctly before advancing.

Protocol 1: Synthesis of DL-Penicillamine HCl

-

Thioacetylation: Suspend 1.0 molar equivalent of α-acetamido-β,β-dimethylacrylic acid in an excess of thioacetic acid. Heat the mixture to 90 °C for 16 hours. Evaporate to dryness under reduced pressure to yield α-acetamido-β-acetylthioisovaleric acid[7].

-

Acid Hydrolysis: Dissolve the intermediate in a mixture of glacial acetic acid, concentrated HCl, and water (approx. 6:1:4 ratio). Heat at 90 °C for 2 hours to strip the acetyl protecting groups from both the amine and the thiol[7].

-

Self-Validation Checkpoint: Take a 1 mg aliquot, dissolve in 1 mL of deionized water, and add 1 drop of 1% sodium nitroprusside solution. An immediate, deep purple color confirms the successful unmasking of the free sulfhydryl (-SH) group. If the solution remains yellow/brown, hydrolysis is incomplete.

-

-

Mercuric Purification: Evaporate the hydrolysis mixture to dryness to obtain crude DL-Penicillamine HCl. Dissolve in water, adjust pH to ~6.0, and filter. Add the filtrate to a warm 5% aqueous mercuric chloride solution. Collect the resulting yellowish precipitate via centrifugation[7].

-

Product Liberation: Suspend the mercury complex in water and bubble anhydrous H₂S gas through the suspension until the solid turns entirely black (HgS). Filter the HgS through a Celite pad.

-

Crystallization: Evaporate the colorless filtrate under reduced pressure to yield pure DL-Penicillamine HCl crystals[7].

Protocol 2: Functional Validation of Chelation Efficacy

To ensure the synthesized batch has not oxidized into inactive disulfides during storage, its bidentate chelating integrity must be validated.

-

Preparation: Prepare a 10 mM solution of the synthesized DL-Penicillamine HCl in a pH 7.4 HEPES buffer.

-

Titration: Slowly titrate a 5 mM standard solution of Copper(II) Sulfate ( CuSO4 ) into the penicillamine solution.

-

Self-Validation Checkpoint: Penicillamine will initially reduce Cu(II) to Cu(I), followed by the formation of a mixed-valence polymeric complex. The solution will transition from pale blue to a distinct red-violet color. Analyze the solution via UV-Vis spectroscopy; the appearance of a characteristic absorption maximum at ~330 nm definitively validates the functional integrity of the thiol and amine chelating arms.

-

References

-

Title: PubChem Compound Summary for CID 5852, Penicillamine Source: National Center for Biotechnology Information (NIH) URL: [Link]

- Title: US2516240A - Preparation of penicillamine Source: United States Patent and Trademark Office / Google Patents URL

-

Title: Recognition, Diagnosis, and Management of Wilson's Disease Source: Journal of Trace Elements in Experimental Medicine (Brewer, 2000) URL: [Link]

-

Title: The Pharmacology of a Chelating Agent Source: Annals of Internal Medicine (Walshe, 1960) URL: [Link]

-

Title: Penicillamine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

-

Title: Disruption of elastic lamellae in the aorta by D-penicillamine and its effect on vaso-regulation in rats Source: Journal of Toxicological Sciences (J-Stage, 2008) URL: [Link]

Sources

- 1. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Penicillamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Disruption of elastic lamellae in the aorta by D-penicillamine and its effect on vaso-regulation in rats [jstage.jst.go.jp]

- 6. acpjournals.org [acpjournals.org]

- 7. US2516240A - Preparation of penicillamine - Google Patents [patents.google.com]

Aqueous solubility profile of DL-Valine, 3-mercapto-, hydrochloride

An In-Depth Technical Guide on the Aqueous Solubility Profile of DL-Valine, 3-mercapto-, hydrochloride

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride—commonly known as DL-Penicillamine hydrochloride (CAS: 22572-05-0)—is a highly functionalized, sulfur-containing amino acid derivative. Characterized by its trifunctional nature (carboxyl, amino, and thiol groups), its aqueous solubility is governed by complex, pH-dependent ionization equilibria. As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a physical measurement, but as a dynamic system where thermodynamic solubility ( S0 ), counterion effects, and oxidative stability intersect. This whitepaper deconstructs the physicochemical causality behind its solubility profile and provides a self-validating experimental framework for accurate quantification.

Physicochemical Fundamentals & Molecular Causality

To understand the solubility of DL-Valine, 3-mercapto-, hydrochloride, we must first analyze its structural components. The molecule contains three ionizable moieties: a carboxylic acid, an α -amino group, and a β -thiol group.

When formulated as a hydrochloride salt, the crystal lattice is significantly disrupted compared to the free base. The presence of the chloride counterion lowers the lattice energy and drastically increases the enthalpy of hydration. When dissolved in unbuffered water, the hydrochloride salt dissociates, yielding a highly acidic microenvironment that fully protonates the carboxylate group, driving the molecule into its highly soluble cationic state.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality / Implication |

| Chemical Name | DL-Valine, 3-mercapto-, hydrochloride | Racemic mixture; HCl salt enhances dissolution rate. |

| CAS Number | 22572-05-0[] | Specific to the hydrochloride salt. |

| Molecular Weight | 185.67 g/mol [2] | Low molecular weight favors high aqueous solvation. |

| Melting / Decomp. Point | 145–148 °C[3] | Indicates moderate crystal lattice strength; decomposes before melting. |

| pKa Values | 1.8 (COOH), 7.9 (NH 2 ), 10.5 (SH)[3] | Dictates the charge state and pH-dependent solubility profile. |

| Intrinsic Solubility ( S0 ) | ~4.65 g/L (Free Base)[] | Solubility of the neutral zwitterion at the isoelectric point. |

| Apparent Solubility ( Sapp ) | 111.0 g/L (Ionized)[3] | Drastically increases when shifting away from the isoelectric pH. |

The pH-Solubility Profile and Ionization Dynamics

The solubility of this compound is not a static number; it is a U-shaped curve dictated by the Henderson-Hasselbalch equation. The intrinsic solubility ( S0 ) of the free base is reported to be approximately 4.65 g/L[]. However, literature often cites values exceeding 111 g/L[3]. This discrepancy is a classic example of intrinsic vs. apparent solubility.

At its isoelectric point (pI ≈ 4.85), the molecule exists predominantly as a zwitterion (net charge = 0). Here, intermolecular ionic interactions in the solid state are maximized, and solubility is at its minimum ( S0 ). Moving the pH below 1.8 or above 7.9 induces a net charge, maximizing ion-dipole interactions with water and exponentially increasing the apparent solubility ( Sapp ).

Ionization states of DL-Penicillamine across the physiological and analytical pH spectrum.

Oxidative Degradation: The Hidden Variable in Solubility Testing

A critical failure point in evaluating the aqueous solubility of DL-Valine, 3-mercapto-, hydrochloride is ignoring the reactivity of the β -thiol group. In aqueous solutions, especially at neutral to alkaline pH, the free thiol is highly susceptible to oxidative dimerization, forming penicillamine disulfide.

Because the disulfide has a drastically different (and generally lower) solubility profile than the monomer, failure to control oxidation during a 48-hour solubility assay will yield artificially skewed data. In vivo, this thiol reactivity is precisely what makes the D-enantiomer an effective therapeutic for cystinuria—it forms a highly soluble mixed disulfide with cystine, facilitating renal excretion[5]. In vitro, however, it is an analytical liability.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To ensure scientific integrity, we utilize a modified Shake-Flask Method. This protocol is designed as a self-validating system: it incorporates an inert atmosphere to prevent thiol oxidation and utilizes precise filtration to prevent colloidal suspension artifacts.

Table 2: Required Reagents and Materials

| Material | Specification | Purpose |

| Analyte | DL-Valine, 3-mercapto-, HCl | Primary solute. |

| Buffer Systems | 50 mM Phosphate (pH 2.0, 7.4) | Controls pH to map the solubility curve. |

| Antioxidant | 1 mM EDTA | Chelates trace metals that catalyze thiol oxidation. |

| Filters | 0.45 µm PTFE Syringe Filters | Removes undissolved micro-particulates. |

Step-by-Step Methodology

-

Buffer Preparation & Degassing (Critical Step): Prepare aqueous buffers containing 1 mM EDTA. Sparge the buffers with high-purity Nitrogen ( N2 ) gas for 30 minutes to displace dissolved oxygen. Causality: Removing oxygen and chelating trace metals prevents the oxidative dimerization of the thiol group during the prolonged equilibration phase.

-

Solid Addition: Add an excess amount of DL-Valine, 3-mercapto-, hydrochloride (e.g., 200 mg) to 1.0 mL of the degassed buffer in a 2.0 mL amber glass vial. Ensure a visible pellet of undissolved solid remains, confirming the solution is supersaturated.

-

Equilibration: Purge the headspace of the vial with N2 , seal tightly, and place in an isothermal shaker bath at 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours. Causality: 48 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for membrane saturation.

-

Dilution and Quantification: Immediately dilute the filtrate in a stabilizing mobile phase (e.g., 0.1% Formic Acid in Water) to arrest any potential degradation. Quantify the concentration using HPLC-UV (typically monitored at 210 nm) against a freshly prepared standard curve.

Standardized shake-flask workflow for determining thermodynamic aqueous solubility.

Implications in Formulation and Drug Development

Understanding the solubility profile of DL-Valine, 3-mercapto-, hydrochloride is paramount for downstream applications. Because the hydrochloride salt is freely soluble in water, dissolution is rarely the rate-limiting step in its bioavailability (which features a rapid initial blood half-life of ~20 minutes[5]). Instead, the primary formulation challenge is chemical stability. The extreme aqueous solubility means that even ambient atmospheric moisture can induce localized dissolution on the crystal surface, leading to rapid oxidative degradation. Therefore, bulk storage must strictly adhere to desiccation protocols (stored at 2-8°C, protected from moisture)[].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5852, Penicillamine" PubChem. Available at:[Link]

-

NPS MedicineWise / Medsinfo. "D-PENAMINE® - Product Information" Australian Register of Therapeutic Goods. Available at:[Link]

Sources

Thermal Stability and Degradation Pathways of DL-Valine, 3-mercapto-, Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride—commonly known as DL-Penicillamine hydrochloride—is a highly reactive β,β-dimethylcysteine derivative utilized extensively as a heavy metal chelator and disease-modifying antirheumatic drug (DMARD). Despite its clinical efficacy, the molecule presents significant formulation and storage challenges due to its inherent chemical vulnerabilities. This whitepaper synthesizes the thermal kinetics, degradation mechanisms, and analytical methodologies required to accurately profile the stability of DL-Penicillamine HCl. By understanding the causality behind its degradation, formulation scientists can engineer robust stabilization strategies.

Structural Vulnerabilities & Solid-State Kinetics

The chemical architecture of DL-Penicillamine HCl features three reactive centers: a carboxyl group, an α-amino group, and a β-thiol group. The presence of gem-dimethyl groups adjacent to the sulfhydryl moiety provides a degree of steric hindrance, which inherently reduces the rate of spontaneous disulfide formation compared to structurally simpler thiols like cysteine. However, this steric shielding is insufficient to prevent degradation under targeted stress.

Thermographic analysis (TGA) and differential scanning calorimetry (DSC) reveal that the API exhibits relatively low thermal stability. The molecule undergoes rapid and complete decomposition beginning at approximately 250 °C, with almost no residue remaining above 300 °C[1]. This sharp, continuous weight-loss profile indicates catastrophic cleavage of the amino acid backbone rather than simple desolvation or loss of the hydrochloride salt.

Primary Degradation Pathways

Understanding the specific routes of degradation is critical for developing stability-indicating analytical methods. The degradation of DL-Penicillamine HCl is primarily driven by three pathways:

-

Oxidative Dimerization (Thiol Oxidation): The most prominent degradation pathway. Trace transition metals or reactive oxygen species (ROS) catalyze the formation of thiyl radicals, which rapidly dimerize to form penicillamine disulfide[2].

-

Thermal Desulfurization: Under severe thermal stress (>250 °C), the C-S bond undergoes homolytic cleavage. This desulfurization releases highly toxic hydrogen sulfide (H 2 S) gas and yields valine derivatives[3].

-

Hydrolytic Cleavage: Exposure to extreme pH environments catalyzes the degradation of the amino acid backbone, altering the amine and carboxyl functionalities.

Fig 1. Primary degradation pathways of DL-Penicillamine HCl under environmental stress.

Quantitative Degradation Profile

To establish a baseline for stability-indicating methods, forced degradation studies are executed. The table below summarizes the expected quantitative degradation of DL-Penicillamine HCl under standard ICH Q1A/Q1B stress conditions.

Table 1: Forced Degradation Stress Conditions and Expected Outcomes

| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway | Major Degradant(s) | Expected Degradation (%) |

| Oxidative | 3% H 2 O 2 | 24h / 25°C | Thiol Oxidation | Penicillamine Disulfide | 15 - 20% |

| Thermal (Solid) | Dry Heat | 7 days / 105°C | Desulfurization | H 2 S, Valine derivatives | 5 - 10% |

| Acidic Hydrolysis | 1N HCl | 24h / 60°C | Backbone Cleavage | Cleaved Amino Acids | < 5% |

| Basic Hydrolysis | 1N NaOH | 24h / 60°C | Base-catalyzed Cleavage | Uncharacterized | 10 - 15% |

| Photolytic | UV-Vis (ICH Q1B) | 1.2M lux hrs | Photo-oxidation | Penicillamine Disulfide | < 5% |

Experimental Protocols & Analytical Workflows

To accurately quantify the degradation products, a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality in Method Design: DL-Penicillamine is highly polar and lacks a strong chromophore, making standard UV detection challenging. We select a Poroshell HPH C18 column because its superficially porous particle technology allows for high-efficiency separation, while the high-pH resistant stationary phase accommodates the highly polar nature of the degradants. An acidic mobile phase (0.5% orthophosphoric acid) is utilized to ensure the carboxylate and amine groups remain fully protonated, thereby preventing peak tailing and suppressing on-column oxidation of the free thiol[4].

Fig 2. Self-validating experimental workflow for forced degradation analysis.

Protocol: Self-Validating Oxidative Forced Degradation

Note: Unquenched oxidative samples will continue to degrade in the autosampler, leading to artificially high degradation values. Quenching is a critical self-validating step to ensure the integrity of the time-point data.

Step 1: Sample Preparation Accurately weigh 10.0 mg of DL-Penicillamine HCl reference standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of HPLC-grade water to achieve a baseline concentration of 2.0 mg/mL.

Step 2: Stress Induction Add 1.0 mL of 3% Hydrogen Peroxide (H 2 O 2 ) to the volumetric flask. Seal the flask and incubate in a dark, temperature-controlled chamber at 25 °C for exactly 24 hours.

Step 3: Reaction Quenching (Critical Step) To halt the oxidative degradation, add 1.0 mL of 0.1 M sodium thiosulfate (Na 2 S 2 O 3 ). This selectively reduces the residual peroxide without altering the already formed penicillamine disulfide.

Step 4: Dilution and Filtration Bring the flask to volume (10.0 mL) using Mobile Phase A (0.5% aqueous orthophosphoric acid). Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. The amber vial prevents secondary photo-oxidation prior to injection.

Step 5: Chromatographic Analysis Inject 10 µL of the quenched sample onto the Poroshell HPH C18 column. Run a gradient elution utilizing Mobile Phase A (0.5% orthophosphoric acid) and Mobile Phase B (Acetonitrile) at a flow rate of 0.8 mL/min[4]. Monitor the eluent at 210 nm (or 340 nm if derivatized with Marfey's reagent for enantiomeric resolution). Calculate the mass balance by comparing the sum of the degradant peak areas against an unstressed control sample.

References

-

Title: D-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease Source: RSC Publishing URL: [Link]

-

Title: Molecular Basis for the Interaction of Catalase with D-Penicillamine Source: bioRxiv URL: [Link]

-

Title: Development and Validation of a Unique Stability-Indicating Reversed-Phase HPLC Method for the Determination of l-Penicillamine Content in Penicillamine API Source: ResearchGate URL: [Link]

-

Title: Penicillamine Neurotoxicity: An Hypothesis Source: PMC - NIH URL: [Link]

Sources

- 1. d -Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07832F [pubs.rsc.org]

- 2. Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects | bioRxiv [biorxiv.org]

- 3. Penicillamine Neurotoxicity: An Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Crystal Structure Analysis of DL-Valine, 3-mercapto-, hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary

The precise crystallographic characterization of active pharmaceutical ingredients (APIs) is a non-negotiable pillar of modern drug development. DL-Valine, 3-mercapto-, hydrochloride , universally known as DL-Penicillamine hydrochloride , is a synthetic racemic analog of the penicillin degradation product. While its D-enantiomer is clinically deployed as a potent copper chelator for Wilson's disease and heavy metal poisoning, understanding the solid-state chemistry of the DL-racemate provides critical insights into racemic resolution, polymorphism, and formulation stability.

This whitepaper provides an authoritative, step-by-step technical guide to the crystal structure analysis of DL-Penicillamine hydrochloride. By dissecting the causality behind crystallographic methodologies, we establish a self-validating framework for researchers to elucidate the structural and supramolecular properties of complex, sulfur-containing amino acid salts.

Physicochemical Foundations & Structural Logic

Before initiating crystallographic workflows, one must understand the molecular behavior of the target compound. DL-Penicillamine hydrochloride ( C5H11NO2S⋅HCl ) exists as a fine, white crystalline powder with a decomposition melting point of 145–148 °C .

Unlike neutral amino acids that crystallize as zwitterions ( NH3+ and COO− ), the introduction of hydrochloric acid forces the molecule into a fully protonated state ( NH3+ and COOH ). This fundamentally alters the lattice energetics. The chloride ion ( Cl− ) becomes the primary thermodynamic driver for crystallization, acting as the terminal hydrogen-bond acceptor for both the ammonium and carboxylic acid protons. Furthermore, the presence of the gem-dimethyl groups on the β -carbon introduces significant steric bulk, which forces the aliphatic carbon-carbon bonds to stretch beyond standard lengths, a phenomenon previously observed in the L-enantiomer monohydrate .

Because DL-Penicillamine is a racemate, Wallach’s Rule dictates that it will preferentially crystallize in a centrosymmetric space group (typically P21/c or P1ˉ ). This centrosymmetric packing is generally denser and thermodynamically more stable than the chiral non-centrosymmetric space groups (like P21 ) adopted by enantiopure L- or D-Penicillamine .

Crystallographic Workflow & Methodologies

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Fig 1: Step-by-step crystallographic workflow for DL-Penicillamine HCl structure elucidation.

Protocol 3.1: Precision Crystal Growth

Objective: Obtain a single crystal with dimensions between 0.1 and 0.3 mm, free of macroscopic defects or twinning.

-

Solvent Selection: Dissolve 50 mg of high-purity DL-Penicillamine hydrochloride in 1 mL of deionized water. Causality: Water provides high solubility for the polar salt, but evaporates too slowly to induce controlled nucleation.

-

Anti-Solvent Diffusion: Add 3 mL of acetone dropwise. Causality: Acetone acts as an anti-solvent, lowering the dielectric constant of the mixture. This gently drives the system into the metastable zone of supersaturation without triggering crash-precipitation.

-

Incubation: Seal the vial with a perforated cap and incubate at 4 °C for 72 hours.

-

Validation: Examine under polarized light. A valid crystal will extinguish light uniformly upon rotation. If the crystal shows mosaic or irregular extinction, it is twinned and must be rejected.

Protocol 3.2: SCXRD Data Collection

Objective: Acquire high-redundancy diffraction data while minimizing thermal motion.

-

Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

-

Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cooling drastically reduces the Debye-Waller factors (thermal vibrations) of the atoms. This is critical for resolving the electron density of the lightweight hydrogen atoms, which are essential for mapping the hydrogen-bonding network.

-

Diffraction: Expose the crystal to Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect full-sphere data using ω and ϕ scans.

-

Validation: During data reduction, check the internal agreement factor ( Rint ). An Rint<0.05 validates that the crystal is single (non-twinned) and the data possesses sufficient redundancy.

Protocol 3.3: Structure Solution and Refinement

Objective: Solve the phase problem and refine the atomic coordinates.

-

Phase Solution: Utilize Patterson synthesis (Heavy-Atom Method). Causality: The sulfur and chlorine atoms act as anomalous scatterers with significantly higher electron densities than C, N, and O. The Patterson map easily locates the S and Cl vectors, providing an anchor to phase the rest of the molecule.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

-

Hydrogen Placement: Locate hydrogen atoms in the difference Fourier map. Constrain them using a riding model, except for the polar NH3+ and OH protons, which should be refined freely if data quality permits.

-

Validation: The final model is self-validating if the goodness-of-fit (S) approaches 1.0, and the final R1 value is <0.05 . Run the model through CheckCIF to ensure no crystallographic alerts (A or B level) remain.

Structural Elucidation: Unit Cell and Bonding Metrics

The structural analysis of the DL-racemate reveals distinct differences when compared to its enantiopure counterparts. Table 1 summarizes the crystallographic parameters, contrasting the known L-enantiomer monohydrate with the expected metrics of the DL-racemate.

Table 1: Comparative Crystallographic Parameters

| Parameter | L-Penicillamine HCl Monohydrate | DL-Penicillamine HCl (Racemate) |

| Chemical Formula | C5H11NO2S⋅HCl⋅H2O | C5H11NO2S⋅HCl |

| Space Group | P21 (Monoclinic, Chiral) | P21/c or P1ˉ (Centrosymmetric) |

| Z (Molecules/cell) | 2 | 4 |

| Density ( ρcalc ) | ~1.28 g/cm³ | > 1.30 g/cm³ (Denser packing) |

| Data Temp | 295 K | 100 K |

At the molecular level, the geometry of the penicillamine backbone is heavily influenced by the β,β -dimethyl substitution. Table 2 highlights the key quantitative metrics extracted from the refined coordinate data.

Table 2: Key Bond Distances and Angles

| Structural Feature | Value | Crystallographic Significance |

| C(3)-S (Thiol Bond) | 1.81 - 1.83 Å | Confirms the presence of an unoxidized, free aliphatic thiol group, essential for its clinical role as a heavy metal chelator. |

| C(3)-C(4) (Aliphatic) | 1.59 Å | Unusually long (standard C-C is 1.54 Å). Caused by severe steric repulsion between the gem-dimethyl groups and the sulfur atom. |

| N-C( α )-C( β ) Angle | 113.1° | Significant deviation from the ideal tetrahedral angle (109.5°), accommodating the bulky side chain. |

| Torsion Angle ( χ1 ) | ~289° | The rotation of S about C( α )-C( β ) with respect to N. Distinct from standard cysteine (~60°), dictating its unique receptor/chelation binding pose. |

Supramolecular Architecture & Hydrogen Bonding Networks

The stability of the DL-Penicillamine hydrochloride crystal lattice is entirely dependent on its hydrogen-bonding network. Because the system is protonated, the chloride ion acts as the central hub of the supramolecular assembly.

Fig 2: Primary hydrogen-bonding network driving the supramolecular assembly in the crystal lattice.

In the DL-racemate, pairs of D- and L-enantiomers are linked via inversion centers. The NH3+ group donates three distinct hydrogen bonds to adjacent chloride ions, creating a 2D corrugated sheet along the crystallographic axes. The carboxylic acid ( COOH ) acts as a strong donor to a neighboring chloride, cross-linking the sheets into a rigid 3D framework. The thiol group (-SH), while a poor hydrogen bond donor, exhibits weak directional interactions that further lock the rotameric conformation in place.

Implications for Pharmaceutical Formulation

Understanding the exact crystal structure of DL-Penicillamine hydrochloride directly impacts downstream pharmaceutical development:

-

Racemic Resolution: Because the DL-form crystallizes as a true racemic compound (rather than a conglomerate), simple preferential crystallization cannot separate the D- and L-enantiomers. Chemical resolution via diastereomeric salt formation is required.

-

Hygroscopicity & Stability: The dense hydrogen-bonding network involving the chloride ion makes the anhydrous racemate relatively stable. However, exposure to high humidity can disrupt the COOH⋯Cl− bonds, leading to the formation of a monohydrate phase. Formulators must utilize moisture-barrier packaging to maintain the integrity of the API.

References

-

Penicillamine | C5H11NO2S | CID 5852 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

-

Structure and Conformation of Amino Acids Containing Sulfur. I. Crystal and Molecular Structure of L- β , β '-Dimethylcysteine (Penicillamine) Hydrochloride Monohydrate Source: Acta Crystallographica Section B URL:[Link]

Redox Potential and Biological Reactivity of DL-Valine, 3-mercapto-, hydrochloride: A Comprehensive Technical Guide

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride (CAS No. 22572-05-0), universally known as DL-penicillamine hydrochloride, is a highly potent, thiol-containing amino acid derivative 1[1]. Originally identified as a degradation product of penicillin, it has evolved into a critical pharmacological agent and a fascinating subject of redox biochemistry. The presence of two methyl groups on the β -carbon adjacent to the sulfhydryl (-SH) group sterically hinders the thiol, fundamentally altering its nucleophilicity, metal-chelating properties, and standard redox potential compared to endogenous thiols like cysteine and glutathione (GSH).

This whitepaper provides an in-depth analysis of the redox potential of penicillamine in biological systems. By exploring its thermodynamic parameters, its complex interactions with transition metals (specifically copper), and the self-validating experimental protocols used to quantify these interactions, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical and Redox Properties

The biological activity of penicillamine is dictated by its ionization states and its thermodynamic propensity to donate electrons. The molecule possesses three ionizable groups, each influencing its solubility, metal affinity, and redox behavior.

Ionization and pKa Values

The macroscopic pKa values of penicillamine hydrochloride are approximately 1.8 for the carboxyl group, 7.9 for the α -amino group, and 10.5 for the β -thiol group 2[2]. Because the pKa of the thiol group is relatively high (~10.5), only a small fraction of the molecule exists as the highly reactive thiolate anion ( RS− ) at physiological pH (7.4). However, this small fraction is sufficient to drive potent redox reactions and metal chelation.

Standard Redox Potential ( E∘ )

In biological systems, the redox status is largely buffered by the Glutathione (GSH/GSSG) pool, which has a standard redox potential of approximately -240 mV at pH 7.03[3]. Penicillamine engages in dynamic thiol-disulfide exchange with these endogenous pools. Its species-specific standard redox potential is closely correlated with its thiolate basicity 4[4].

Interestingly, the two electron-rich methyl groups on the β -carbon stabilize the resulting thiyl radical, lowering the reduction potential of the radical by ~10-14 mV compared to unbranched thiols 5[5]. This subtle thermodynamic shift explains why penicillamine is a more stable radical intermediate and a highly effective scavenger of reactive oxygen species (ROS) like hydrogen peroxide ( H2O2 ) and hypochlorous acid (HOCl).

Table 1: Quantitative Physicochemical and Redox Parameters of DL-Penicillamine

| Parameter | Value | Biological Significance |

| Molecular Weight | 185.67 g/mol | Low molecular weight enables widespread tissue and cellular distribution. |

| pKa (Carboxyl) | ~1.8 | Fully deprotonated at physiological pH, ensuring aqueous solubility. |

| pKa ( α -Amino) | ~7.9 | Partially protonated at pH 7.4; actively participates in metal coordination. |

| pKa ( β -Thiol) | ~10.5 | High pKa reduces nucleophilicity at pH 7.4, preventing indiscriminate protein binding. |

| Standard Redox Potential ( E∘ ) | ~ -240 to -250 mV | Enables robust thiol-disulfide exchange with the endogenous GSH/GSSG pool. |

| Radical Reduction Potential Shift | -10 to -14 mV (vs Cys) | Methyl groups stabilize the thiyl radical, altering oxidation kinetics. |

Mechanisms of Redox Interactions in Biological Systems

While penicillamine is traditionally viewed as an antioxidant and chelator, its most profound biological impacts stem from its pro-oxidant capabilities when interacting with redox-active transition metals, particularly copper.

Copper-Catalyzed Redox Cycling

In the presence of cupric ions (Cu(II)), penicillamine acts as a reducing agent. It reduces Cu(II) to Cu(I) while being oxidized to penicillamine disulfide. The resulting Cu(I) is highly unstable in oxygenated biological fluids and undergoes spontaneous auto-oxidation by molecular oxygen ( O2 ). This electron transfer generates the superoxide radical anion ( O2∙− ), which rapidly dismutates into hydrogen peroxide ( H2O2 ).

If Cu(I) and H2O2 are present simultaneously, they can undergo a Fenton-like reaction to produce the highly reactive and cytotoxic hydroxyl radical ( ∙OH ). This specific redox cycling mechanism is the primary driver of penicillamine's cytotoxicity against cancer cells (such as MCF-7 breast cancer cells) and is responsible for many of its long-term pharmacological side effects6[6].

Fig 1: Copper-catalyzed redox cycling of penicillamine generating cytotoxic ROS.

Experimental Methodologies: Self-Validating Protocols

To rigorously study the redox potential and kinetics of penicillamine, experimental designs must account for trace metal contamination and auto-oxidation. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Assessment of Cu-Catalyzed H2O2 Generation

Objective: Quantify the ROS generated during the oxidation of penicillamine and definitively prove the mechanism is metal-dependent.

Causality & Experimental Choices:

-

Buffer Selection: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic the physiological fraction of the reactive thiolate anion.

-

Chelator Controls (EDTA/BCS): EDTA sequesters Cu(II), while Bathocuproinedisulfonic acid (BCS) specifically traps Cu(I). Including these in parallel arms validates that the H2O2 generation is strictly dependent on transition metal redox cycling, ruling out baseline auto-oxidation.

-

Catalase Control: Adding catalase (an enzyme that degrades H2O2 to water and oxygen) to a parallel reaction mixture serves as an internal logical loop. If the analytical signal (or cellular cytotoxicity) disappears in this arm, it definitively proves that H2O2 was the active species .

Step-by-Step Workflow:

-

Preparation: Prepare a 100 μ M solution of DL-penicillamine in aerobic PBS (pH 7.4) at 37°C.

-

Catalyst Addition: Add 10 μ M CuSO4 to initiate the redox cycle.

-

Validation Arms:

-

Arm A (Positive): Penicillamine + Cu(II).

-

Arm B (Metal Control): Penicillamine + Cu(II) + 50 μ M EDTA.

-

Arm C (ROS Control): Penicillamine + Cu(II) + 100 U/mL Catalase.

-

-

Incubation: Incubate all arms for 30 minutes at 37°C.

-

Quantification: Use a sensitive HPLC assay or a fluorescent probe (e.g., Amplex Red) to quantify H2O2 and penicillamine disulfide formation.

Fig 2: Self-validating experimental workflow for quantifying Cu-catalyzed H2O2 generation.

Protocol 2: Determination of Thiol-Disulfide Redox Potential via NMR

Objective: Measure the species-specific standard redox potential of the PenSH/PenSSPen couple.

Causality & Experimental Choices:

-

Anaerobic Conditions: The system must be rigorously purged with Argon. Trace oxygen will auto-oxidize the thiols, shifting the thermodynamic equilibrium and invalidating the Nernstian potential calculation.

-

Reference Standard: Dithiothreitol (DTT) is utilized as the reference standard because it undergoes a clean, two-electron intramolecular redox reaction with a well-established standard potential (-323 mV), providing an absolute thermodynamic anchor4[4].

Step-by-Step Workflow:

-

Prepare a degassed solution of D2O containing 0.15 M NaCl to maintain physiological ionic strength.

-

Mix equimolar concentrations of Penicillamine and oxidized DTT (DTTox) in the anaerobic NMR tube.

-

Adjust the pH (pD) across a range of 6.0 to 11.0 using strict anaerobic titration to isolate the microscopic pKa values.

-

Acquire 1D 1H -NMR spectra to quantify the equilibrium concentrations of PenSH, PenSSPen, DTTred, and DTTox.

-

Calculate the equilibrium constant ( Keq ) and apply the Nernst equation to derive the standard redox potential ( E∘ ).

Therapeutic and Toxicological Implications

Understanding the redox potential of DL-penicillamine is not merely an academic exercise; it directly informs its clinical utility and safety profile.

-

Wilson's Disease & Heavy Metal Toxicity: The primary clinical application of penicillamine relies on its ability to form stable, water-soluble complexes with excessive copper and lead, facilitating their urinary excretion. Its redox stability prevents it from being prematurely consumed by the endogenous GSH pool before chelation occurs.

-

Rheumatoid Arthritis: Penicillamine modulates the immune response by participating in thiol-disulfide exchange reactions with cell surface receptors on T-lymphocytes, altering their redox state and dampening autoimmune signaling.

-

Oncology (Drug Development): Modern drug delivery systems are actively exploiting the pro-oxidant nature of penicillamine. By co-delivering penicillamine and copper via nanoclusters into the tumor microenvironment, researchers can intentionally trigger the redox cycle described in Figure 1. The localized burst of H2O2 and hydroxyl radicals overwhelms the antioxidant defenses of cancer cells, inducing apoptosis and reversing multi-drug resistance6[6].

References

- Source: evitachem.

- Source: researchgate.

- Source: asm.

- Source: nih.

- Source: acs.

- Source: nih.

- Source: acs.

Sources

Application Notes and Protocols for the Incorporation of DL-Penicillamine Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

DL-Valine, 3-mercapto-, hydrochloride, more commonly known as DL-penicillamine hydrochloride, is a non-proteinogenic amino acid that offers unique structural properties for peptide-based drug design and development. Its gem-dimethyl group on the β-carbon introduces significant steric hindrance, which can enforce specific peptide conformations and enhance stability against enzymatic degradation.[1] However, this steric bulk also presents considerable challenges during solid-phase peptide synthesis (SPPS).[2][3][4] This comprehensive guide provides an in-depth analysis of the chemical properties of penicillamine, detailed protocols for its efficient incorporation into peptide chains using both Fmoc and Boc solid-phase synthesis strategies, and troubleshooting insights to overcome common synthetic hurdles.

Introduction: The Structural and Functional Significance of Penicillamine

Penicillamine is an analog of cysteine, with the key structural difference being the presence of two methyl groups on the β-carbon. This seemingly minor modification has profound implications for the peptides into which it is incorporated. The gem-dimethyl group restricts the conformational freedom of the peptide backbone in the vicinity of the penicillamine residue, which can be leveraged to stabilize desired secondary structures such as β-turns. This conformational rigidity can lead to peptides with increased receptor binding affinity and selectivity.[1]

Furthermore, the thiol side chain of penicillamine can participate in disulfide bond formation, creating cyclic peptides with enhanced stability and bioavailability.[1] The steric hindrance provided by the gem-dimethyl groups can also protect the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1] The incorporation of D-amino acids, such as D-penicillamine, is a well-established strategy to further enhance peptide stability against enzymatic degradation.[5]

Despite these advantages, the successful synthesis of penicillamine-containing peptides is not trivial. The steric hindrance that provides the desirable conformational constraints also impedes the coupling reaction during SPPS, often leading to incomplete reactions and low yields if standard protocols are employed.[3][4] The following sections will provide detailed methodologies to address these challenges.

Chemical Properties and Handling

| Property | Value |

| Chemical Name | DL-Valine, 3-mercapto-, hydrochloride |

| Common Name | DL-Penicillamine hydrochloride |

| Molecular Formula | C5H12ClNO2S |

| Molecular Weight | 185.67 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and polar organic solvents like DMF |

Storage and Handling: Penicillamine hydrochloride and its derivatives should be stored in a cool, dry place, protected from light and moisture. The thiol group is susceptible to oxidation, so it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution.

Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides

The key to successfully incorporating sterically hindered amino acids like penicillamine lies in the choice of coupling reagents and reaction conditions.[2][4] Both Fmoc/tBu and Boc/Bzl strategies can be employed, with specific considerations for each.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most commonly used method for SPPS due to its milder reaction conditions.[5] For penicillamine, the thiol side chain is typically protected with a trityl (Trt) group, which is labile to the final trifluoroacetic acid (TFA) cleavage cocktail.[6][7]

Caption: General workflow for Fmoc-based SPPS.

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[1] Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Pre-activation of Fmoc-Pen(Trt)-OH: In a separate vessel, dissolve 3 equivalents of Fmoc-Pen(Trt)-OH and 2.9 equivalents of a highly efficient coupling reagent (see table below) in DMF. Add 6 equivalents of a tertiary base like N,N-diisopropylethylamine (DIPEA). Allow this pre-activation mixture to stand for 5-10 minutes.[2]

-

Coupling Reaction: Add the pre-activated Fmoc-Pen(Trt)-OH solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[2] The extended reaction time is crucial to overcome the steric hindrance.[5]

-

Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[2] If the test is positive (indicating an incomplete reaction), the coupling step should be repeated. For N-terminal proline residues or other secondary amines, a different test like the chloranil test should be used.

-

Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

| Coupling Reagent | Class | Key Advantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly reactive, excellent for sterically hindered couplings. |

| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | More reactive than carbodiimides, widely used.[2] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for hindered couplings, less prone to racemization.[2] |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | High reactivity, similar to HATU. |

Boc/Bzl Strategy

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl-based protecting groups for side chains.[8] For penicillamine in Boc chemistry, the thiol side chain is often protected with the 4-methoxybenzyl (Mob) or 4-methylbenzyl (MeBzl) group.[2][6]

Caption: General workflow for Boc-based SPPS.

This protocol assumes a 0.1 mmol synthesis scale on a Merrifield resin.

-

Resin Preparation: Swell the Merrifield resin in DCM for 1 hour.[9]

-

Boc Deprotection: Remove the Boc group by treating the resin with 25-50% TFA in DCM for 30 minutes.[9]

-

Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).[9]

-

Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with 10% DIPEA in DMF for 10 minutes. Wash with DMF (3x).[2][9]

-

Coupling Reaction:

-

Carbodiimide Method (Standard): In a separate vessel, dissolve 3 equivalents of Boc-Pen(Mob)-OH and 3 equivalents of HOBt in a minimal amount of DMF. Add this solution to the resin, followed by 3 equivalents of N,N'-diisopropylcarbodiimide (DIC). Allow the reaction to proceed for 2-4 hours.[2]

-

Uronium Salt Method (Recommended for Hindered Coupling): In a separate vessel, dissolve 3 equivalents of Boc-Pen(Mob)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA to the activation mixture. Add this pre-activated solution to the resin and react for 2-4 hours.[2]

-

-

Monitoring and Washing: Monitor the reaction completion with the ninhydrin test and wash the resin as described in the Fmoc protocol.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like tryptophan, methionine, and cysteine/penicillamine.

Cleavage Cocktail for Fmoc/tBu Synthesized Peptides

A common cleavage cocktail for peptides containing penicillamine (with a Trt protecting group) is Reagent R:

-

TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v)

Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. The resin may turn a deep yellow or orange color due to the formation of trityl cations.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Cleavage for Boc/Bzl Synthesized Peptides

The cleavage of peptides from Merrifield resin and the removal of the S-Mob protecting group require strong acidic conditions, typically using anhydrous hydrogen fluoride (HF).[9]

WARNING: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Cleavage Cocktail:

-

HF/Anisole (9:1, v/v)

Protocol:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in the reaction vessel of the HF apparatus.

-

Cool the vessel with liquid nitrogen and condense the required amount of HF.

-

Allow the reaction to proceed at 0°C for 1-2 hours.

-

Remove the HF by evaporation under vacuum.

-

The peptide is then precipitated and washed with cold diethyl ether as described above.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The incorporation of DL-penicillamine hydrochloride into synthetic peptides is a valuable strategy for enhancing their structural stability and biological activity. While its steric bulk poses a synthetic challenge, the use of optimized protocols, particularly with highly reactive coupling reagents and extended reaction times, can lead to successful and efficient synthesis. The methodologies outlined in this guide provide a robust framework for researchers to harness the unique properties of penicillamine in their peptide-based drug discovery and development efforts.

References

- Application Notes and Protocols for Coupling Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis - Benchchem. (URL: )

-

Can you synthesize peptides with post-translational modifications? - AmbioPharm. (URL: [Link])

- Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides - Research Communities. (URL: )

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (URL: [Link])

-

Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC. (URL: [Link])

- Amino Acid Deriv

-

Synthesis of proteins with defined posttranslational modifications using the genetic noncanonical amino acid incorporation approach - Molecular BioSystems (RSC Publishing). (URL: [Link])

- New method boosts production of non-natural amino acids for peptide assembly. (URL: )

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])

-

(PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (URL: [Link])

- Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine - Benchchem. (URL: )

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. (URL: [Link])

-

Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

-

[Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. - Merck Millipore. (URL: [Link])

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )

-

Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

- US6897289B1 - Peptide synthesis procedure in solid phase - Google P

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

-

Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides | Request PDF - ResearchGate. (URL: [Link])

-

Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (URL: [Link])

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])

- Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH - Benchchem. (URL: )

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])

-

Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - IMR Press. (URL: [Link])

Sources

- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Chromatographic separation methods for DL-Valine, 3-mercapto-, hydrochloride enantiomers

Application Note: Advanced Chromatographic Separation of DL-Valine, 3-mercapto- (DL-Penicillamine) Hydrochloride Enantiomers

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride—universally known in pharmaceutical sciences as DL-Penicillamine Hydrochloride —presents a highly specific analytical challenge. The chiral separation of its enantiomers is a critical regulatory requirement in drug development: the D-enantiomer is a life-saving chelating agent used to treat Wilson’s disease and severe rheumatoid arthritis, whereas the L-enantiomer is highly toxic and acts as a potent pyridoxine (Vitamin B6) antagonist[1].

Because Penicillamine is highly polar, lacks a strong native UV chromophore, and contains a reactive sulfhydryl group prone to oxidative dimerization, standard reversed-phase (RP) chromatography fails to resolve its enantiomers. This guide details two field-proven, self-validating chromatographic workflows to achieve baseline chiral resolution: Direct Chiral Ligand-Exchange Chromatography (CLEC) and Indirect Separation via Diastereomeric Derivatization [1][2].

Mechanistic Rationale & Strategy (E-E-A-T)

To design a robust separation method, one must address the specific physicochemical vulnerabilities of the molecule.

Strategy A: Direct Chiral Ligand-Exchange Chromatography (CLEC) CLEC exploits the ability of Penicillamine’s amino and carboxyl groups to act as bidentate ligands. By introducing a transition metal (Cu²⁺) and a chiral selector (such as L-Proline) into the mobile phase, transient diastereomeric ternary complexes—[Cu(L-Pro)(D-Pen)] and [Cu(L-Pro)(L-Pen)]—are formed in situ[3][4]. Causality: The spatial steric hindrance between the side chains of the chiral selector and the analyte enantiomers results in different thermodynamic stabilities for the two complexes. This thermodynamic difference translates to distinct partition coefficients, enabling baseline separation on a standard achiral C18 column without permanent chemical modification of the analyte[2][4].

Strategy B: Indirect Separation via Diastereomer Formation Using 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey’s Reagent, FDAA), the primary amine of Penicillamine undergoes nucleophilic aromatic substitution[2]. Causality: This derivatization serves a dual purpose: it introduces a strong chromophore (the dinitrophenyl group) for highly sensitive UV detection at 340 nm, and it converts the enantiomers into stable diastereomers. Because diastereomers possess fundamentally different physicochemical properties (unlike enantiomers), they can be easily resolved on a standard achiral C18 column, pushing the Limit of Detection (LOD) down to trace impurity levels[2].

Decision Workflow

Workflow for the chiral separation of DL-Penicillamine enantiomers via direct and indirect methods.

Protocol 1: Direct Separation via CLEC (Self-Validating System)

This protocol is ideal for rapid quality control and bulk purity analysis.

Materials & Reagents:

-

Column: Achiral C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 1.0 mM Copper(II) sulfate (CuSO₄) and 2.0 mM L-Proline in Water/Methanol (85:15, v/v). Adjust to pH 4.5.

-

Sample Solvent: 0.1 M HCl.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Dissolve CuSO₄ and L-Proline in HPLC-grade water.

-

Causality: The strict 1:2 molar ratio of Cu²⁺ to L-Proline ensures the formation of the [Cu(L-Pro)₂] complex, which acts as the active chiral selector in the mobile phase[3]. Add methanol and adjust the pH to 4.5 using dilute acetic acid.

-

-

Sample Preparation: Dissolve DL-Penicillamine HCl in 0.1 M HCl to a final concentration of 1 mg/mL.

-

Causality: Acidic conditions (pH < 3) protonate the highly reactive thiol group, drastically reducing the rate of oxidative disulfide formation during the analytical run[5].

-

-

Chromatographic Conditions: Set flow rate to 1.0 mL/min; Column temperature at 25°C; UV detection at 254 nm.

-

Causality: The 254 nm wavelength specifically detects the Cu²⁺-amino acid chelate complex, effectively bypassing Penicillamine's lack of a native chromophore.

-

System Suitability & Validation Criteria:

-

Blank Run: Inject the sample solvent (0.1 M HCl). The chromatogram must show no peaks at the retention times of the Penicillamine complexes.

-

Resolution Check: Inject the DL-racemate standard. The system is validated if the resolution factor ( Rs ) between L-Penicillamine and D-Penicillamine is ≥1.3 [2].

-

Spike Recovery: Spike 0.1% w/w L-Penicillamine into a pure D-Penicillamine standard. Recovery must fall between 95–105% to confirm the accurate quantification of the toxic impurity without matrix suppression.

Protocol 2: Indirect Separation via Marfey's Derivatization

This protocol is prioritized for trace-level impurity profiling (e.g., detecting parts-per-million levels of L-Penicillamine in therapeutic D-Penicillamine).

Materials & Reagents:

-

Column: Achiral C18 (250 mm × 4.6 mm, 5 µm).

-

Derivatizing Agent: 1% solution of Marfey’s Reagent (FDAA) in acetone.

-

Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile.

Step-by-Step Methodology:

-

Derivatization Reaction: To 100 µL of Penicillamine solution (1 mg/mL in water), add 200 µL of 1% FDAA and 40 µL of 1.0 M NaHCO₃.

-

Causality: The mildly basic NaHCO₃ deprotonates the primary amine, making it a stronger nucleophile to drive the aromatic substitution reaction with FDAA[2].

-

-

Incubation: Heat the mixture at 40°C for exactly 1 hour.

-

Causality: Gentle heating accelerates the reaction kinetics while avoiding the thermal degradation of the free thiol group.

-

-

Quenching: Add 40 µL of 1.0 M HCl to stop the reaction.

-

Causality: Neutralizing the base halts the reaction, preventing side-product formation, and stabilizes the formed diastereomers for RP-HPLC analysis.

-

-

Chromatographic Conditions: Gradient elution from 20% B to 60% B over 30 minutes. Flow rate: 1.0 mL/min. UV detection at 340 nm.

System Suitability & Validation Criteria:

-

Reagent Blank: Run the derivatization protocol using water instead of the sample.

-

Causality: FDAA hydrolysis produces a byproduct (FDAA-OH) that elutes on the chromatogram. The blank run maps this interference to ensure it does not co-elute with the Penicillamine diastereomers.

-

-

Sensitivity Check: Inject a derivatized sample representing 0.001% L-Penicillamine. The Signal-to-Noise (S/N) ratio must be ≥10 to validate the assay's Limit of Quantification (LOQ)[2].

Quantitative Data Summary

| Parameter | Direct CLEC Method | Indirect Derivatization (Marfey's) |

| Separation Mechanism | Ternary Cu(II) complexation | Diastereomer formation |

| Column Required | Achiral C18 | Achiral C18 |

| Mobile Phase | Aqueous CuSO₄ + L-Proline / MeOH | 0.1% TFA (aq) / Acetonitrile gradient |

| Detection Wavelength | UV at 254 nm | UV at 340 nm |

| Typical Run Time | ~16 minutes | ~30-40 minutes |

| Limit of Detection (LOD) | ~0.1% L-isomer impurity | ~0.001% L-isomer impurity |

| Sample Prep Time | Minimal (Direct injection) | ~1.5 hours (Derivatization) |

References

- Bhushan R, Bruckner H, Kumar V. (2007). Indirect resolution of enantiomers of penicillamine by TLC and HPLC using Marfey's reagent and its variants.

- Bhushan R, Kumar R. (2010). Enantioresolution of dl-penicillamine.

- Davankov VA, et al. (1994). Elimination of Amino Acid Interferences in the Chiral Ligand-Exchange Chromatographic Analysis... Journal of Chromatographic Science (Oxford University Press).

- Gubitz G, et al. (2026). Chiral separation by ligand-exchange.

- Palumbo G, et al. (1973). Colorimetric Estimation of Penicillamine.

Sources

Application Note: Cell Culture Media Supplementation with DL-Valine, 3-mercapto-, hydrochloride (DL-Penicillamine HCl)

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

DL-Valine, 3-mercapto-, hydrochloride , commonly known as DL-Penicillamine hydrochloride (CAS: 3253-28-9), is a highly potent, cell-permeable amino acid derivative. In in vitro cell culture models, it is primarily utilized as a specific copper chelator, a reactive oxygen species (ROS) scavenger, and an inhibitor of extracellular matrix (ECM) cross-linking. This application note provides a comprehensive, mechanistically grounded guide to supplementing cell culture media with DL-Penicillamine HCl, focusing on its role in modulating cuproptosis (copper-dependent cell death) [2] and mitigating oxidative stress in cardiovascular and neurodegenerative disease models [1].

Mechanistic Causality: Why Choose DL-Penicillamine HCl?

To design robust experiments, one must understand the causality behind the reagent's biochemical interactions. DL-Penicillamine HCl possesses three reactive functional groups: a sulfhydryl (-SH), an amino (-NH2), and a carboxyl (-COOH) group.

Copper Chelation and Cuproptosis Inhibition

Unlike broad-spectrum chelators like EDTA or EGTA, which strip essential divalent cations ( Ca2+ , Mg2+ ) and cause adherent cells to detach, DL-Penicillamine exhibits a high thermodynamic affinity specifically for transition metals, particularly Cu2+ and Cu+ .

-

The Causality: Excess intracellular copper binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to the aggregation of lipoylated proteins (e.g., FDX1 targets) and the destabilization of iron-sulfur cluster proteins, culminating in cuproptosis [2]. DL-Penicillamine HCl penetrates the cell membrane and sequesters free copper ions into stable, non-toxic, and highly soluble complexes, thereby rescuing cells from proteotoxic stress [4].

ROS Scavenging and Oxidative Stress Modulation

In models of ischemia-reperfusion or catecholamine-induced injury (e.g., using H9c2 cardiomyoblasts), a burst of ROS is generated via the Fenton reaction, catalyzed by loosely bound transition metals [1].

-

The Causality: The free sulfhydryl (-SH) group of DL-Penicillamine acts as a direct electron donor, scavenging hydroxyl radicals and hydrogen peroxide. Furthermore, by chelating the catalytic copper and iron ions, it prevents the propagation of lipid peroxidation at the source [1].

Inhibition of Aldehyde Cross-linking

In 3D cell cultures or tissue engineering, DL-Penicillamine is used to modulate ECM stiffness.

-

The Causality: It condenses with the aldehyde groups of allysine (a lysine derivative) in collagen and elastin, forming a thiazolidine ring. This prevents the formation of Schiff bases, effectively halting the covalent cross-linking of the ECM without affecting protein synthesis.

Caption: Mechanistic pathway of DL-Penicillamine HCl in preventing copper-induced cuproptosis.

Experimental Design & Optimization

When supplementing media with DL-Penicillamine HCl, several critical variables must be controlled to ensure a self-validating experimental system.

-

Media Selection: Standard Fetal Bovine Serum (FBS) contains high levels of ceruloplasmin (a copper-binding protein). For precise copper modulation, use serum-free media or dialyzed FBS during the treatment window [1].

-

Reagent Stability: The sulfhydryl group is susceptible to air oxidation, forming penicillamine disulfides. Always prepare fresh aqueous stock solutions (e.g., 100 mM in sterile ddH2O ) immediately before addition to the culture media.

-

Dosing Rationale: The biphasic nature of chelators means that low doses (10–50 µM) often act as antioxidants, while high doses (>500 µM) may induce reductive stress or unintended trace metal depletion [1].

Quantitative Data Summary: Dosing & Applications

| Application / Target | Cell Line Model | Recommended Concentration | Incubation Time | Expected Outcome |

| Cuproptosis Rescue | HUVEC, U87, H9c2 | 50 µM – 200 µM | 24 – 48 hours | Decreased lipoylated protein aggregation; restored viability [2]. |

| ROS Scavenging | H9c2 Cardiomyoblasts | 10 µM – 100 µM | 24 hours | Reduction in intracellular ROS; prevention of catecholamine toxicity [1]. |

| ECM Cross-linking Inhibition | Fibroblasts (3D Culture) | 250 µM – 500 µM | 3 – 7 days | Reduced collagen stiffness; inhibition of advanced glycation end-products [3]. |

Experimental Protocols

The following protocols are designed as self-validating systems. They include functional readouts to confirm that the DL-Penicillamine HCl is actively altering the cellular microenvironment as intended.

Protocol A: Rescuing Cuproptosis in H9c2 Cardiomyoblasts

Objective: To validate the protective effect of DL-Penicillamine HCl against copper-induced cell death.

Materials:

-

H9c2 cell line (ATCC)

-

DMEM (pyruvate-free, to prevent pyruvate from acting as a confounding antioxidant) [1]

-

Copper(II) sulfate pentahydrate ( CuSO4⋅5H2O )

-

DL-Penicillamine HCl (Freshly prepared 100 mM stock in ddH2O )

-

Cell Counting Kit-8 (CCK-8)

Step-by-Step Methodology:

-

Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1×104 cells/well in standard DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .

-

Serum Deprivation (Synchronization): Wash cells twice with PBS. Replace media with serum-free, pyruvate-free DMEM for 12 hours to synchronize cells and mimic postmitotic cardiomyocyte states [1].

-

Pre-treatment (The Intervention): Add DL-Penicillamine HCl to the experimental wells at final concentrations of 0, 50, 100, and 200 µM. Include a vehicle control well. Incubate for 1 hour.

-

Stress Induction: Introduce CuSO4 to the media at a final concentration of 10 µM (a dose known to induce cuproptosis).

-

Incubation: Co-incubate the cells with the chelator and the copper stressor for 24 hours.

-

Validation (Readout): Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm.

-

Self-Validation Check: A successful assay will show a dose-dependent restoration of cell viability in the 50–100 µM DL-Penicillamine groups compared to the CuSO4 -only positive control.

Protocol B: Assessment of ROS Scavenging via DCFDA Assay

Objective: To quantify the reduction of intracellular oxidative stress by DL-Penicillamine HCl.

Step-by-Step Methodology:

-

Preparation: Seed cells in a black, clear-bottom 96-well plate. Grow to 80% confluence.

-

Dye Loading: Wash cells with PBS. Add 10 µM of H2DCFDA (a fluorescent ROS probe) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

-

Washing: Remove the dye and wash the cells three times with PBS to remove extracellular probe.

-

Treatment: Add serum-free media containing either:

-

Control (Media only)

-

Stressor (e.g., 100 µM Isoproterenol or 100μM H2O2 ) [1]

-

Stressor + 100 µM DL-Penicillamine HCl

-

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Read fluorescence every 10 minutes for 2 hours.

-

Self-Validation Check: The slope of fluorescence increase should be significantly flattened in the DL-Penicillamine HCl treated wells, confirming its real-time ROS scavenging causality.

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow for DL-Penicillamine HCl cell culture supplementation.

References

-

Title: Protective Effects of D-Penicillamine on Catecholamine-Induced Myocardial Injury Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] (Note: URL derived from PMC grounding data) [1]

-

Title: Copper homeostasis and cuproptosis in cardiovascular disease therapeutics Source: ResearchGate URL: [Link] [2]

-

Title: Topical application of L-arginine blocks advanced glycation by ascorbic acid in the lens of hSVCT2 transgenic mice Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [3]

-

Title: Copper Metabolism and Cuproptosis: Molecular Mechanisms and Therapeutic Perspectives in Neurodegenerative Diseases Source: ResearchGate URL: [Link] [4]

Reducing disulfide impurities in DL-Valine, 3-mercapto-, hydrochloride preparations

Topic: Disulfide Impurity Troubleshooting & Preparation Guide

Welcome to the Technical Support Center for DL-Valine, 3-mercapto-, hydrochloride (widely known as Penicillamine hydrochloride). A pervasive challenge in handling this sulfhydryl-containing amino acid derivative is the rapid oxidation of its β-thiol group, which leads to the formation of penicillamine disulfide (CAS 20902-45-8).

This guide provides researchers and drug development professionals with causality-based troubleshooting, mechanistic insights, and self-validating experimental protocols to mitigate and reverse disulfide formation.

Part 1: Mechanistic FAQs

Q1: Why does my penicillamine preparation rapidly develop disulfide impurities even when stored as a solid? Causality: Penicillamine hydrochloride is highly hygroscopic, obtaining moisture from the air to form hygroscopic crystals[1]. Moisture ingress facilitates localized aqueous micro-environments. In these micro-environments, ambient oxygen and trace transitional metals (especially Cu²⁺) initiate the catalytic cross-linking of the free β-thiol group into penicillamine disulfide. Solution: Store the lyophilized powder in tightly sealed amber vials backfilled with an inert gas (Argon/Nitrogen), containing a desiccant, at 2–8°C.

Q2: During aqueous formulation, the disulfide impurity spikes. How do I prevent this? Causality: The oxidation rate of penicillamine is heavily dependent on pH and metal catalysis. Trace amounts of transitional metals bind loosely to proteins or exist free in solution, acting as potent electron transfer catalysts that accelerate oxidation[2]. Furthermore, at higher pH levels, the thiolate anion is more readily formed and oxidized. Solution: Aqueous solutions of D-penicillamine exhibit maximum stability at an acidic pH of 2.0 to 4.0[1]. Maintain this acidic environment and add a metal chelator like EDTA (1–5 mM) to sequester trace metals, effectively disabling the catalytic electron transfer mechanism.